1H-1,3-BENZIMIDAZOL-1-YL(2,4-DIETHOXYPHENYL)METHANONE
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Overview
Description
1H-1,3-BENZIMIDAZOL-1-YL(2,4-DIETHOXYPHENYL)METHANONE is a complex organic compound that belongs to the benzimidazole family Benzimidazoles are known for their diverse biological activities and are often used in medicinal chemistry due to their ability to interact with various biological targets
Preparation Methods
The synthesis of 1H-1,3-BENZIMIDAZOL-1-YL(2,4-DIETHOXYPHENYL)METHANONE typically involves the condensation of o-phenylenediamine with an appropriate aldehyde or ketone under acidic or basic conditions. One common method includes the reaction of o-phenylenediamine with 2,4-diethoxybenzaldehyde in the presence of a catalyst such as hydrochloric acid or sulfuric acid. The reaction is usually carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product .
Industrial production methods often involve similar synthetic routes but are optimized for large-scale production. This may include the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
1H-1,3-BENZIMIDAZOL-1-YL(2,4-DIETHOXYPHENYL)METHANONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding benzimidazole derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced benzimidazole compounds.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzimidazole ring, using reagents such as alkyl halides or acyl chlorides.
Scientific Research Applications
1H-1,3-BENZIMIDAZOL-1-YL(2,4-DIETHOXYPHENYL)METHANONE has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential antimicrobial, antiviral, and anticancer properties.
Medicine: Due to its biological activity, it is being explored as a potential therapeutic agent for treating infections and cancer.
Mechanism of Action
The mechanism of action of 1H-1,3-BENZIMIDAZOL-1-YL(2,4-DIETHOXYPHENYL)METHANONE involves its interaction with specific molecular targets within biological systems. The benzimidazole ring is known to bind to various enzymes and receptors, inhibiting their activity. This can lead to the disruption of essential biological processes in pathogens, resulting in their death or inhibition of growth . The compound may also induce apoptosis in cancer cells by interacting with cellular pathways involved in cell survival and proliferation.
Comparison with Similar Compounds
1H-1,3-BENZIMIDAZOL-1-YL(2,4-DIETHOXYPHENYL)METHANONE is unique due to its specific substitution pattern on the benzimidazole ring. Similar compounds include:
1H-1,3-BENZIMIDAZOL-2-YL(2,4-DIMETHOXYPHENYL)METHANONE: This compound has methoxy groups instead of ethoxy groups, which can lead to different biological activities and chemical reactivity.
1H-1,3-BENZIMIDAZOL-1-YL(4-METHOXYPHENYL)METHANONE: The substitution pattern on the phenyl ring is different, which can affect its interaction with biological targets.
Properties
IUPAC Name |
benzimidazol-1-yl-(2,4-diethoxyphenyl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O3/c1-3-22-13-9-10-14(17(11-13)23-4-2)18(21)20-12-19-15-7-5-6-8-16(15)20/h5-12H,3-4H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GQDUPZSOOOOAMQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=C(C=C1)C(=O)N2C=NC3=CC=CC=C32)OCC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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